molecular formula C8H4BrCl B3126525 1-(Bromoethynyl)-4-chlorobenzene CAS No. 33491-03-1

1-(Bromoethynyl)-4-chlorobenzene

Cat. No.: B3126525
CAS No.: 33491-03-1
M. Wt: 215.47 g/mol
InChI Key: MWLDFOCAVDOKBW-UHFFFAOYSA-N
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Description

1-(Bromoethynyl)-4-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromoethynyl group (–C≡CBr) and a chlorine atom in the para position. Its synthesis via hypervalent iodine-mediated reactions achieves a high yield of 99%, as confirmed by $^1$H and $^13$C NMR data (δ = 7.37 ppm for aromatic protons, 79.0 ppm for the ethynyl carbon) . The sp-hybridized ethynyl group imparts rigidity and electron-withdrawing properties, making this compound a versatile intermediate in cross-coupling reactions, such as Sonogashira couplings, for synthesizing conjugated systems in pharmaceuticals or materials science.

Properties

IUPAC Name

1-(2-bromoethynyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLDFOCAVDOKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenylacetylene. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromoethynyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.

    Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include carbonyl compounds.

    Reduction: Products include ethynyl derivatives.

Scientific Research Applications

1-(Bromoethynyl)-4-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromoethynyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations: Ethynyl vs. Ethenyl Groups

Compound : 1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene (CAS: 66482-29-9)

  • Structure : Contains a bromo-substituted ethenyl (–CH=CHBr) group instead of ethynyl. The Z-configuration introduces stereochemical constraints.
  • Properties : Higher molecular weight (217.49 g/mol) and density (1.564 g/cm³) compared to the ethynyl analog. Predicted boiling point: 264.4°C .

Key Difference : The ethynyl group in 1-(bromoethynyl)-4-chlorobenzene enables stronger electron withdrawal and linear geometry, enhancing its utility in forming rigid, conjugated systems.

Halogenated Propenyl Derivatives

Compound : 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene (S2g)

  • Synthesis : Prepared via palladium-catalyzed methods or from pre-synthesized bromo-propenyl intermediates .
  • Applications : Used in Rh-catalyzed hydroacylation to synthesize polycyclic nitrogen heterocycles (81% yield) .
  • Steric Effects : The propenyl group introduces steric bulk, which may reduce reaction rates in sterically sensitive reactions compared to the compact ethynyl group.

Comparison : While both compounds serve as electrophilic partners, the ethynyl group’s smaller size in this compound minimizes steric hindrance, favoring reactions requiring precise spatial alignment.

Brominated Benzyl Derivatives

Compound : 1-(Bromophenylmethyl)-4-chlorobenzene (CAS: 948-54-9)

  • Structure : Features a brominated benzyl (–CH$2$C$6$H$_4$Br) substituent.
  • Applications: Reacts with 2-hydroxyethylpiperazine to yield bioactive ethanol derivatives (88.5% yield under optimized conditions) .
  • Reactivity : The benzyl group’s sp³ hybridization and bulkiness limit conjugation but enhance stability in nucleophilic substitutions.

Contrast : The ethynyl group’s sp-hybridization in this compound provides greater electronic conjugation, making it preferable for applications requiring extended π-systems.

Complex Cyclohexenyl Derivatives

Compound : 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene (CAS: 1951451-58-3)

  • Structure : Incorporates a bromomethyl-substituted cyclohexene ring.
  • Properties : Higher molecular weight (313.66 g/mol) and complexity due to the cyclohexenyl group .
  • Applications : Used as a high-purity pharmaceutical intermediate (≥98% purity), highlighting its role in drug synthesis.

Comparison : The ethynyl analog’s simpler structure offers synthetic flexibility, whereas the cyclohexenyl derivative’s rigidity may be advantageous in stereoselective syntheses.

Functional Group Variations: Azides and Amines

Compound : 1-[(1S)-1-Azidoethyl]-4-chlorobenzene (CAS: 1388047-49-1)

  • Structure : Contains an azide (–N$_3$) group, enabling participation in click chemistry .
  • Applications: Potential use in Huisgen cycloadditions to form triazoles, a common motif in drug discovery.

Compound: 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene (CAS: 1183814-22-3)

  • Structure : Features a primary amine (–NH$_2$) for nucleophilic reactions .
  • Applications : Suitable for synthesizing Schiff bases or coordinating metal catalysts.

Key Insight : While this compound is tailored for electrophilic couplings, azide and amine derivatives expand utility into bioorthogonal chemistry and catalysis.

Biological Activity

Overview

1-(Bromoethynyl)-4-chlorobenzene is an organic compound notable for its structural features, which include a bromoethynyl group and a chlorine atom attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H4_4BrCl
  • CAS Number : 33491-03-1
  • Molecular Weight : 219.47 g/mol

The biological activity of this compound primarily involves its interactions at the molecular level. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, studies have demonstrated its potential to inhibit the growth of Mycobacterium tuberculosis (Mtb), making it a candidate for further investigation in the development of new antibacterial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound exhibited varying degrees of cytotoxicity depending on the concentration used. Preliminary findings suggest that at concentrations exceeding therapeutic levels, it may induce cell death in specific cell types .

Case Study: Antimycobacterial Activity

A notable study evaluated the efficacy of this compound against Mtb. Using the microplate Alamar Blue assay (MABA), researchers found that this compound inhibited Mtb growth with an IC50_{50} value indicating significant antibacterial activity. This suggests potential for use in combination therapies against multi-drug-resistant strains of tuberculosis .

CompoundIC50_{50} (μM)LD50_{50} (μM)
This compound5.313

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the bromoethynyl group could enhance or diminish biological activity. Variations in substituents on the benzene ring were also explored to optimize efficacy against bacterial targets while minimizing cytotoxic effects on mammalian cells .

Comparison with Similar Compounds

This compound can be compared with other halogenated aromatic compounds regarding their biological activities:

CompoundBiological Activity
1-Bromo-2-ethynylbenzeneModerate enzyme inhibition
3-Chloro-1-ethynylbenzeneWeak antibacterial properties
1-(Bromomethyl)-4-chlorobenzeneLimited biological data available

The presence of both bromoethynyl and chlorine substituents in this compound is believed to enhance its reactivity and interaction with biological targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Bromoethynyl)-4-chlorobenzene
Reactant of Route 2
1-(Bromoethynyl)-4-chlorobenzene

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